2-bromo-N-(3-methylphenyl)propanamide
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Overview
Description
The compound 2-bromo-N-(3-methylphenyl)propanamide is not directly discussed in the provided papers. However, related compounds and synthetic methods that could potentially be applied to the synthesis of 2-bromo-N-(3-methylphenyl)propanamide are mentioned. For instance, the synthesis of brominated aromatic compounds is a common theme in the papers, which could be relevant to the synthesis of the target compound .
Synthesis Analysis
The synthesis of brominated aromatic compounds is well-documented in the literature. For example, the treatment of allyl phenyl sulfide with bromine leads to a brominated product through a mechanism that involves the formation of a dibromo intermediate . Similarly, palladium-catalyzed reactions are used to introduce bromine into aromatic compounds, as seen in the synthesis of 2-aryl-1,3-alkadienes . These methods could potentially be adapted for the synthesis of 2-bromo-N-(3-methylphenyl)propanamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For instance, the molecular structure of a coumarin-based fluorescent ATRP initiator with a bromo-substituted aromatic ring was elucidated using NMR, FT-IR, high-resolution mass spectrometry, and single-crystal X-ray diffraction . These techniques could be employed to analyze the molecular structure of 2-bromo-N-(3-methylphenyl)propanamide once synthesized.
Chemical Reactions Analysis
The papers describe several chemical reactions involving brominated compounds. For example, the use of a brominated synthon for the preparation of thiazoles indicates the versatility of brominated intermediates in synthesizing heterocyclic compounds, which could be relevant for further functionalization of 2-bromo-N-(3-methylphenyl)propanamide . Additionally, the multiple arylation of a hydroxypropiophenone derivative with aryl bromides suggests that brominated aromatic compounds can undergo further transformations, which could be applicable to the target compound .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-bromo-N-(3-methylphenyl)propanamide are not directly reported, the properties of similar brominated compounds can provide insights. For example, the solubility behavior of triorganotin bromides in various solvents is discussed, which could be indicative of the solubility trends for brominated amides . The crystal structure and calculated structure of a brominated quinoline derivative provide information on intermolecular interactions and molecular geometry that could be similar in 2-bromo-N-(3-methylphenyl)propanamide .
Scientific Research Applications
Synthesis and Structural Analysis
2-bromo-N-(3-methylphenyl)propanamide has been utilized in the synthesis of complex molecular structures. For instance, it was used in the creation of a fluorescent ATRP initiator, analyzed using various spectroscopies and X-ray diffraction, demonstrating its utility in polymerization processes (Kulai & Mallet-Ladeira, 2016).
Intramolecular Interactions and Isomerization
Research has explored the molecular properties, intramolecular interactions, and isomerization of 2-bromo-N-(3-methylphenyl)propanamide analogues. These studies, using Density Functional Theory, provide insights into the vibrational mode couplings, E/Z isomers, and keto/enol rearrangements of these compounds (Viana et al., 2016).
Mutagenicity Studies
The mutagenic effects of various 2-bromo-propanamides, including 2-bromo-N-(3-methylphenyl)propanamide, have been assessed. These studies, using Salmonella typhimurium, provide insights into the direct mutagenicity and structure-activity relationships of these compounds (Dolzani et al., 1992).
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies have synthesized derivatives and tested their antibacterial and antifungal activities, highlighting its potential in this area (Baranovskyi et al., 2018).
Pharmaceutical Applications
Research has been conducted on the synthesis of azole derivatives from 2-bromo-N-(3-methylphenyl)propanamide and its N′-phenylcarbamoyl derivatives, assessing their antibacterial activity against specific bacteria (Tumosienė et al., 2012).
Chemical Reactivity and Product Formation
Studies have explored the reactivity of 2-bromo-N-(3-methylphenyl)propanamide, investigating different deprotonation sites and the products formed. This research offers insights into the conditions required to selectively obtain various biologically active molecules (Pandolfi et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-(3-methylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-4-3-5-9(6-7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZPPAQMKDCYJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336322 |
Source
|
Record name | 2-bromo-N-(3-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
630119-85-6 |
Source
|
Record name | 2-Bromo-N-(3-methylphenyl)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=630119-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-N-(3-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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